Isovallesiachotamine
Overview
Description
Isovallesiachotamine is a natural product found in Rauvolfia serpentina, Tabernaemontana psorocarpa, and other organisms . It is a pharmacologically active monoterpene indole alkaloid .
Synthesis Analysis
The total syntheses of Isovallesiachotamine were achieved by addition of silicon-stabilized anions to pyridinium salts and subsequent Pictet-Spengler reaction as the key reaction steps . Catharanthine induced the biosynthesis of Isovallesiachotamine in a time- and dosage-dependent manner .
Molecular Structure Analysis
The molecular formula of Isovallesiachotamine is C21H22N2O3 . The InChI, Canonical SMILES, and Isomeric SMILES are also provided in the PubChem database .
Chemical Reactions Analysis
Catharanthine regulated the biosynthesis of Isovallesiachotamine by up-regulating the expression of specific genes, including STR (strictosidine synthase), SGD (strictosidine β-D-glucosidase) and ORCA3 (transcription factor octadecanoid-responsive Catharanthus AP2/ERF-domain 3) .
Physical And Chemical Properties Analysis
Isovallesiachotamine has a molecular weight of 350.4 g/mol . Other computed properties include XLogP3-AA of 2.7, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 4 .
Scientific Research Applications
Biosynthesis and Pharmacological Potential
- Isovallesiachotamine, along with vallesiachotamine, are important monoterpene indole alkaloids found in Catharanthus roseus. Research by Zhu et al. (2018) reveals that catharanthine significantly induces the biosynthesis of these alkaloids in C. roseus cambial meristematic cells, suggesting their potential for pharmacological exploitation and importance in plant metabolic pathways (Zhu et al., 2018).
Novel Sources and Antioxidant Properties
- A study by Bahadori et al. (2012) identified isovallesiachotamine in Vinca minor, marking the first instance of its isolation from this species. The study highlights the plant's potential as a new source for these alkaloids, particularly noting their high lipid peroxidation inhibitory and DPPH radical scavenging activities, which are indicative of antioxidant properties (Bahadori et al., 2012).
Biosynthetic Pathway Insights
- In the broader context of isoprenoid biosynthesis, research by Withers & Keasling (2007) provides insights into the biosynthesis of secondary metabolites like isovallesiachotamine. They discuss the engineering of isoprenoid pathways in heterologous hosts, which could be relevant for enhancing the production of isovallesiachotamine for research and therapeutic applications (Withers & Keasling, 2007).
Therapeutic and Pharmacological Exploration
- The analgesic properties of amino acids structurally similar to isovallesiachotamine, such as isovaline, have been studied by MacLeod et al. (2010). This research provides a precedent for exploring the potential therapeutic applications of isovallesiachotamine in pain management (MacLeod et al., 2010).
Pharmacological Research on Isovallesiachotamine
Biosynthesis and Induction
- Isovallesiachotamine, alongside vallesiachotamine, is produced in Catharanthus roseus and can be biosynthetically induced by catharanthine. This induction is time- and dosage-dependent, highlighting the potential for controlled synthesis for pharmacological studies. Zhu et al. (2018) also proposed a biosynthetic pathway based on gene expression changes induced by catharanthine (Zhu et al., 2018).
Source Identification and Antioxidant Activity
- Bahadori et al. (2012) reported the isolation of isovallesiachotamine from Vinca minor, marking its first discovery in this species. The presence of isovallesiachotamine in Vinca minor suggests a new source for this alkaloid. The study also observed significant lipid peroxidation inhibitory and radical scavenging activities, indicating antioxidant potential (Bahadori et al., 2012).
Synthetic Approach
- Amann et al. (2006) explored the total synthesis of isovallesiachotamine, demonstrating a method for creating this compound in the laboratory. This research provides a foundation for the synthetic production of isovallesiachotamine, which is crucial for pharmacological studies and potential therapeutic applications (Amann et al., 2006).
Analgesic Properties of Structurally Similar Compounds
- Research by MacLeod et al. (2010) on isovaline, a compound structurally similar to isovallesiachotamine, revealed its potential as an analgesic. This study's findings suggest that compounds structurally similar to isovallesiachotamine, like isovaline, may have significant therapeutic potential, warranting further investigation into isovallesiachotamine's pharmacological effects (MacLeod et al., 2010).
Future Directions
properties
IUPAC Name |
methyl (2S,12bS)-2-[(Z)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-13(12-24)16-10-19-20-15(14-6-4-5-7-18(14)22-20)8-9-23(19)11-17(16)21(25)26-2/h3-7,11-12,16,19,22H,8-10H2,1-2H3/b13-3+/t16-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVLUSJWJRSPSM-AHHXMMTISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C=O)C1CC2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C=O)/[C@@H]1C[C@H]2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isovallesiachotamine | |
CAS RN |
34384-71-9 | |
Record name | Isovallesiachotamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034384719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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